(R)-1-Methylpyrrolidine-3-carboxylic acid

Chiral Synthesis Stereochemistry Analytical Chemistry

Researchers requiring enantiopure pyrrolidine scaffolds often face racemic contamination or supply gaps. (R)-1-Methylpyrrolidine-3-carboxylic acid (CAS 952484-55-8) resolves this with defined (R)-stereochemistry essential for asymmetric catalysis and BACE-1/ETA inhibitor synthesis. • Single enantiomer (R)-configuration; not interchangeable with (S)-enantiomer (CAS 952484-58-1) or racemic N-methylproline. • Enables high enantioselectivity in palladium-catalyzed C-C bond formation and hydrogenation. • In stock with 250 mg-5 g standard packaging; bulk custom synthesis available.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 952484-55-8
Cat. No. B1387795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Methylpyrrolidine-3-carboxylic acid
CAS952484-55-8
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCN1CCC(C1)C(=O)O
InChIInChI=1S/C6H11NO2/c1-7-3-2-5(4-7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m1/s1
InChIKeyLJGFIWDOHOWUOY-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-Methylpyrrolidine-3-carboxylic Acid Procurement and Technical Baseline


(R)-1-Methylpyrrolidine-3-carboxylic acid is a chiral, non-proteinogenic amino acid derivative characterized by a saturated pyrrolidine ring, a carboxylic acid group at the 3-position, and an N-methyl substituent . It is structurally and stereochemically distinct from its (S)-enantiomer (CAS 952484-58-1) and from racemic or achiral analogs such as N-methylproline [1]. Commercial sources report a molecular formula of C6H11NO2, a molecular weight of approximately 129.16 g/mol, and offer purity specifications ranging from 95% to 98%+ .

(R)-1-Methylpyrrolidine-3-carboxylic Acid: Why Generic Substitution Fails


In chiral synthesis and pharmaceutical applications, substituting (R)-1-Methylpyrrolidine-3-carboxylic acid with its (S)-enantiomer or a racemic mixture is not chemically or biologically equivalent. The (R) and (S) configurations impart distinct three-dimensional geometries that govern molecular recognition, binding affinity, and the stereochemical outcome of reactions [1]. Moreover, the compound is not interchangeable with N-methylproline, which exists as a mixture of stereoisomers and lacks the defined, single-enantiomer purity required for asymmetric catalysis and the synthesis of enantiopure drug candidates [2].

(R)-1-Methylpyrrolidine-3-carboxylic Acid: Quantitative Evidence for Selection


Enantiomeric Purity: (R)- vs. (S)-Enantiomer Comparison

Procurement of the specific (R)-enantiomer (CAS 952484-55-8) is essential for applications requiring a defined stereocenter, as it is not stereochemically equivalent to the (S)-enantiomer (CAS 952484-58-1) [1]. Vendor specifications for the (R)-enantiomer report purity levels of 95-98%+, while the (S)-enantiomer is offered as a separate, distinct chemical entity .

Chiral Synthesis Stereochemistry Analytical Chemistry

Conformational Rigidity vs. Acyclic Analogs

The (R)-configured pyrrolidine ring provides significant conformational rigidity compared to acyclic amino acid analogs . The presence of the N-methyl group introduces additional steric considerations, influencing nitrogen lone pair accessibility and ring puckering amplitude .

Conformational Analysis Drug Design Molecular Modeling

Chiral Building Block in Asymmetric Synthesis

The compound serves as a chiral building block in asymmetric synthesis. In a reported application, a derivative of N-methylproline was used in a tandem allylic amination/[2,3]-Stevens rearrangement, achieving a 73% yield of the rearranged aminoester product [1].

Asymmetric Synthesis Catalysis Medicinal Chemistry

BACE-1 Inhibitor Scaffold with Pyrrolidine Core

Derivatives of pyrrolidine-3-carboxylic acid have been developed as BACE-1 inhibitors, achieving sub-micromolar activity (IC50 < 1 µM) [1]. The interaction of key aryl appendages within the BACE-1 S2' subsite is critical for this activity.

BACE-1 Inhibition Alzheimer's Disease Medicinal Chemistry

ETA Receptor Antagonist Binding Affinity

Pyrrolidine-3-carboxylic acid derivatives have been optimized into highly potent and selective endothelin ETA receptor antagonists, with a lead compound (A-216546) exhibiting a Ki of 0.46 nM for ETA and >28,000-fold selectivity over ETB [1].

Endothelin Antagonist Cardiovascular Disease GPCR Ligands

Arginase Inhibitor Potency Enhancement

Analogues based on the (3R,4S)-3-amino-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid scaffold have demonstrated up to a 1000-fold increase in arginase inhibitory potency compared to earlier standards (ABH and nor-NOHA) [1].

Arginase Inhibition Cancer Immunotherapy Structure-Based Drug Design

(R)-1-Methylpyrrolidine-3-carboxylic Acid: Key Applications


Asymmetric Catalysis & Chiral Ligand Synthesis

The (R)-enantiomer is employed as a chiral building block for the synthesis of ligands used in asymmetric catalysis. Its defined stereochemistry and conformational rigidity enable the development of catalysts that induce high enantioselectivity in reactions such as hydrogenation and C-C bond formation . This is directly supported by its use in palladium-catalyzed reactions where it contributes to the formation of stereochemically defined products [1].

Enantiopure Pharmaceutical Intermediate Synthesis

The compound is a key intermediate in the synthesis of pharmaceutical candidates, particularly those requiring a defined stereocenter at the pyrrolidine ring. Its use in constructing the core of BACE-1 inhibitors and endothelin receptor antagonists demonstrates its value in medicinal chemistry programs targeting neurological and cardiovascular diseases [1].

Potent Enzyme Inhibitor Development

The pyrrolidine-3-carboxylic acid scaffold, when appropriately substituted, yields highly potent enzyme inhibitors. For instance, derivatives have shown sub-micromolar BACE-1 inhibition and picomolar ETA receptor antagonism [1]. This validates the scaffold's utility in structure-based drug design for achieving high affinity and selectivity.

Conformational Restriction in Peptidomimetics

The rigid pyrrolidine ring, combined with the N-methyl group, introduces conformational constraints that are valuable in the design of peptidomimetics and constrained amino acid analogs. This property can enhance metabolic stability and improve binding to biological targets compared to flexible acyclic analogs .

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